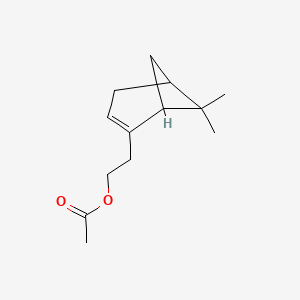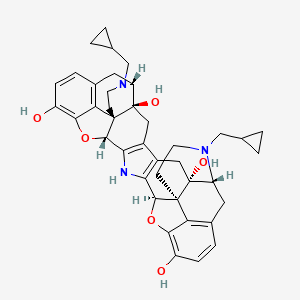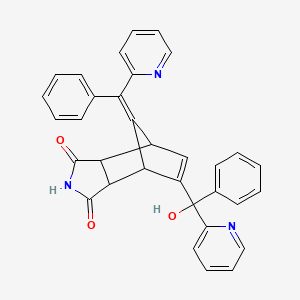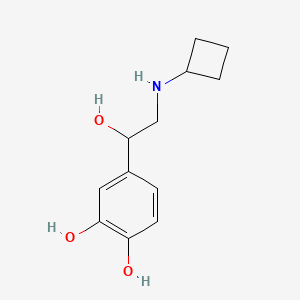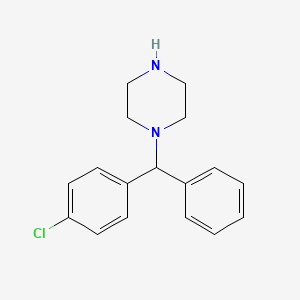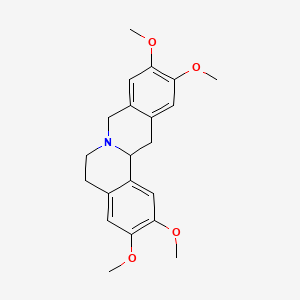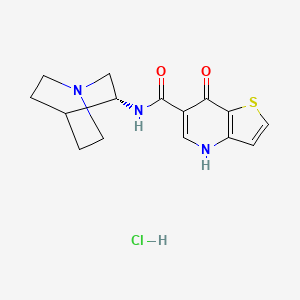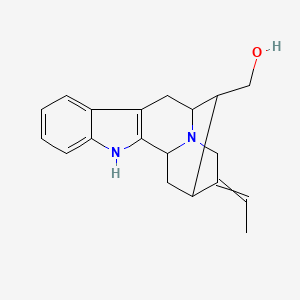
16-Epinormacusine B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
16-Epinormacusine B is a chemical compound belonging to the class of alkaloids. It is derived from the plant Voacanga africana and has shown significant potential in various scientific research fields. This compound is known for its unique structural properties and diverse applications, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 16-Epinormacusine B involves several key steps. One of the primary methods includes the stereospecific and enantiospecific total synthesis from commercially available d-tryptophan methyl ester. The process involves a combination of the asymmetric Pictet-Spengler reaction, Dieckmann cyclization, and a stereocontrolled intramolecular enolate-driven palladium-mediated cross-coupling reaction . Another method employs a chemospecific and regiospecific hydroboration/oxidation at the C(16)-C(17) position .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis methods mentioned above can be scaled up for industrial applications. The use of commercially available starting materials and well-established reaction conditions facilitates the potential for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 16-Epinormacusine B undergoes various chemical reactions, including:
Oxidation: The oxidation of the 16-hydroxymethyl group present in the axial position is achieved with the Corey-Kim reagent.
Reduction: Reduction reactions can be performed using reagents like TFA/Et3SiH.
Substitution: Substitution reactions involving the nitrogen atom in the indole ring are also possible.
Common Reagents and Conditions:
Oxidation: Corey-Kim reagent
Reduction: Trifluoroacetic acid (TFA) and triethylsilane (Et3SiH)
Substitution: Various nucleophiles can be used depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, such as 16-epivellosimine and polyneuridine aldehyde .
Scientific Research Applications
16-Epinormacusine B has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of other complex alkaloids and natural products.
Biology: It is used to study cellular processes and interactions due to its unique structural properties.
Industry: Its unique properties make it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 16-Epinormacusine B involves its interaction with specific molecular targets and pathways. While detailed mechanisms are still under investigation, it is known to interact with various cellular receptors and enzymes, influencing cellular processes and signaling pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
- 16-Epinormacusine B
- 16-Epiaffinisine
- Dehydro-16-epiaffinisine
- Norfluorocurarine-N(4)-oxide
- 16-Decarbomethoxyvoacamine-pseudoindoxyl
Comparison: this compound stands out due to its unique structural features and the specific reactions it undergoes. Compared to similar compounds, it offers distinct advantages in terms of its synthetic accessibility and potential applications in various fields. Its unique stereochemistry and functional groups make it a valuable compound for further research and development.
Properties
CAS No. |
604-99-9 |
|---|---|
Molecular Formula |
C19H22N2O |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
[(1S,12S,13R,14R,15E)-15-ethylidene-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraen-13-yl]methanol |
InChI |
InChI=1S/C19H22N2O/c1-2-11-9-21-17-8-14-12-5-3-4-6-16(12)20-19(14)18(21)7-13(11)15(17)10-22/h2-6,13,15,17-18,20,22H,7-10H2,1H3/b11-2-/t13-,15+,17-,18-/m0/s1 |
InChI Key |
VXTDUGOBAOLMED-VICVVEARSA-N |
SMILES |
CC=C1CN2C3CC1C(C2CC4=C3NC5=CC=CC=C45)CO |
Isomeric SMILES |
C/C=C\1/CN2[C@H]3C[C@@H]1[C@H]([C@@H]2CC4=C3NC5=CC=CC=C45)CO |
Canonical SMILES |
CC=C1CN2C3CC1C(C2CC4=C3NC5=CC=CC=C45)CO |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Normacusine B; Tombozin; Tombozine; Vellosiminol; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



